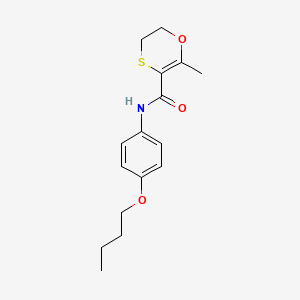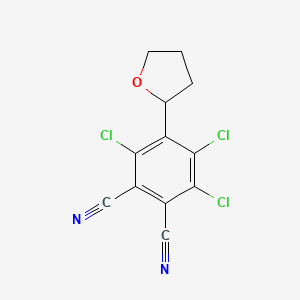![molecular formula C14H18ClN3O3 B14604693 1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid CAS No. 58853-33-1](/img/structure/B14604693.png)
1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and nitric acid Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its presence in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)pentyl]imidazole typically involves the reaction of 4-chlorobenzaldehyde with benzil and ammonium acetate in the presence of acetic acid. This reaction forms the imidazole ring with the desired substituents. The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Chlorophenyl)pentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[2-(4-Chlorophenyl)pentyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chlorophenyl)pentyl]imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The chlorophenyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)imidazole: Similar structure but lacks the pentyl chain.
2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole: Contains additional phenyl groups, altering its chemical properties.
Propiedades
Número CAS |
58853-33-1 |
|---|---|
Fórmula molecular |
C14H18ClN3O3 |
Peso molecular |
311.76 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)pentyl]imidazole;nitric acid |
InChI |
InChI=1S/C14H17ClN2.HNO3/c1-2-3-13(10-17-9-8-16-11-17)12-4-6-14(15)7-5-12;2-1(3)4/h4-9,11,13H,2-3,10H2,1H3;(H,2,3,4) |
Clave InChI |
MZASKECGQDRDBX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN1C=CN=C1)C2=CC=C(C=C2)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


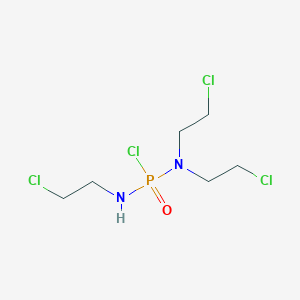
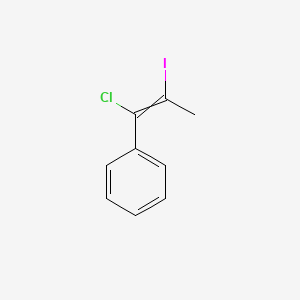

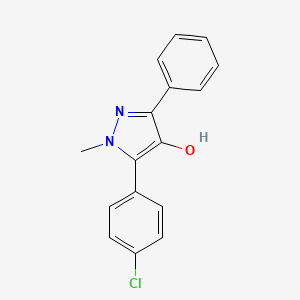
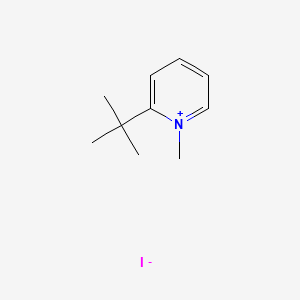
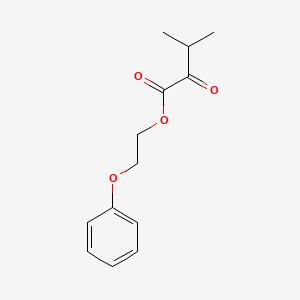

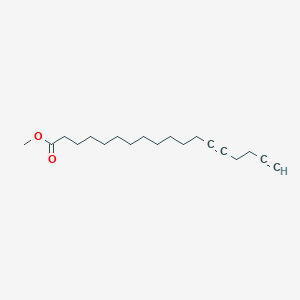

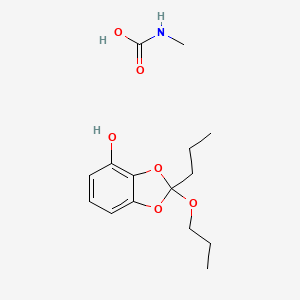
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)

